(E)-2-phenylbut-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-phenylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b9-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJNPHAYKBNFOC-XNWCZRBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C1=CC=CC=C1)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20432-26-2 | |

| Record name | NSC167082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-2-Phenylbut-2-enoic Acid for Advanced Research

Foreword: Unveiling the Potential of a Versatile Cinnamic Acid Analogue

To the dedicated researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive technical resource on (E)-2-phenylbut-2-enoic acid. This compound, a substituted analogue of cinnamic acid, represents a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. Its α,β-unsaturated carboxylic acid motif, coupled with the stereospecificity of the (E)-isomer, offers a unique scaffold for probing biological systems and constructing complex molecular architectures. This document moves beyond a simple recitation of facts, providing a detailed exploration of its chemical identity, practical synthesis methodologies, and burgeoning therapeutic potential, grounded in established scientific principles and supported by citable evidence. Our objective is to empower your research endeavors by furnishing a reliable and in-depth understanding of this promising chemical entity.

Molecular Structure and Chemical Identity

(E)-2-Phenylbut-2-enoic acid, systematically named (2E)-2-phenylbut-2-enoic acid, is an organic compound belonging to the class of α,β-unsaturated carboxylic acids. Its structure is characterized by a butenoic acid backbone with a phenyl group substituent at the C2 position and a methyl group at the C3 position, creating a tetrasubstituted double bond.

The "(E)" designation in its name is crucial, denoting the stereochemical configuration where the highest priority substituents on each carbon of the double bond are on opposite sides. According to Cahn-Ingold-Prelog (CIP) priority rules, the phenyl group on C2 and the methyl group on C3 are the higher priority groups, and their trans-orientation defines the (E)-isomer. This specific geometry imparts planarity to the core structure, influencing its crystal packing, solubility, and interactions with biological targets.[1]

Key Identifiers:

-

Molecular Formula: C₁₀H₁₀O₂

-

Molecular Weight: 162.18 g/mol [2]

-

Canonical SMILES: C/C=C(\C(=O)O)/C1=CC=CC=C1[2]

-

InChIKey: UBJNPHAYKBNFOC-XNWCZRBMSA-N[2]

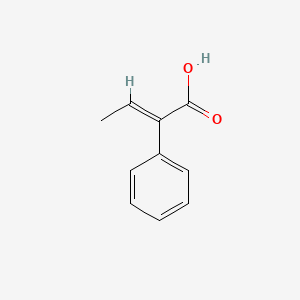

Below is a diagram illustrating the chemical structure of (E)-2-phenylbut-2-enoic acid.

Caption: Chemical structure of (E)-2-phenylbut-2-enoic acid.

Physicochemical Properties

The physicochemical properties of (E)-2-phenylbut-2-enoic acid are fundamental to its handling, formulation, and behavior in both chemical and biological systems. While comprehensive experimental data is not widely published, a combination of computed data and empirical knowledge of similar structures provides a reliable profile.

| Property | Value | Source |

| Physical State | Solid (predicted) | |

| Boiling Point | 279.6 °C at 760 mmHg (Computed) | [3] |

| Density | 1.119 g/cm³ (Computed) | [3] |

| pKa (Acidity) | ~3-4 (Predicted) | [1] |

| LogP (Octanol-Water) | 2.17 (Computed) | [3] |

| Solubility | Sparingly soluble in water; Soluble in alcohols, ethers, and other organic solvents (Predicted) | [1] |

The acidity of the carboxylic acid group (pKa ~3-4) is a key feature, indicating that the compound will be predominantly ionized at physiological pH.[1] This has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The predicted LogP value suggests a moderate lipophilicity, allowing for potential membrane permeability.

Synthesis and Purification

The synthesis of (E)-2-phenylbut-2-enoic acid can be approached through several established named reactions for the formation of α,β-unsaturated carboxylic acids. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical control. The Knoevenagel-Doebner and Perkin reactions are two of the most relevant and reliable methods.

Knoevenagel-Doebner Condensation: A Preferred Route

The Knoevenagel-Doebner condensation is a highly effective method for synthesizing α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by in-situ decarboxylation.

For the synthesis of (E)-2-phenylbut-2-enoic acid, the logical precursors are phenylacetic acid and acetaldehyde. However, a more direct and commonly employed variation for this specific substitution pattern involves the condensation of an appropriate aldehyde with a substituted malonic acid derivative, or a related active methylene compound, followed by hydrolysis and decarboxylation.

Caption: Knoevenagel-Doebner Synthesis Workflow.

Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is a representative procedure based on the principles of the Knoevenagel-Doebner reaction and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1 equivalent) and malonic acid (1.2 equivalents).

-

Solvent and Catalyst Addition: Add pyridine to dissolve the solids, followed by the addition of a catalytic amount of piperidine (0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Isolation: Collect the crude solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure (E)-2-phenylbut-2-enoic acid.

-

Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.

Perkin Reaction: An Alternative Approach

The Perkin reaction offers an alternative route, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[4] For the target molecule, this would involve reacting benzaldehyde with propanoic anhydride in the presence of sodium propanoate.

Caption: Perkin Reaction Synthesis Workflow.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of (E)-2-phenylbut-2-enoic acid. The following data represents expected spectral characteristics based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, and the methyl protons.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.

-

Vinylic Proton (=CH): A quartet in the downfield region, likely around δ 7.0-7.5 ppm, due to coupling with the methyl protons.

-

Methyl Protons (CH₃): A doublet around δ 2.0-2.5 ppm, coupled to the vinylic proton.

-

Carboxylic Acid Proton (COOH): A broad singlet, typically in the region of δ 10-12 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.

-

Alkene Carbons (C=C): Two signals in the vinylic region (δ 120-150 ppm).

-

Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region (δ 125-140 ppm).

-

Methyl Carbon (CH₃): A signal in the aliphatic region, typically around δ 15-25 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹, characteristic of a conjugated carboxylic acid.

-

C=C Stretch (Alkene): A medium intensity band around 1620-1640 cm⁻¹.

-

C-H Stretch (Aromatic and Vinylic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 162. Key fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the butenoic acid chain.

Chemical Reactivity and Mechanistic Insights

The reactivity of (E)-2-phenylbut-2-enoic acid is dominated by the interplay between the carboxylic acid, the phenyl ring, and the α,β-unsaturated system.

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.

-

Electrophilic Aromatic Substitution: The phenyl ring can be functionalized via electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the butenoic acid moiety will direct substitution to the meta position.

-

Reactions of the Alkene: The conjugated double bond is susceptible to both electrophilic addition and nucleophilic conjugate (Michael) addition. The electron-withdrawing effect of the carboxyl group polarizes the double bond, making the β-carbon electrophilic and prone to attack by nucleophiles.

Potential Applications in Drug Discovery and Development

Cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5] (E)-2-phenylbut-2-enoic acid, as a structural analogue, is a promising candidate for investigation in these therapeutic areas.

Anti-inflammatory Potential

Derivatives of phenylbutenoic acid have shown potential as anti-inflammatory agents, possibly through the inhibition of enzymes involved in inflammatory pathways.[1] The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (such as cysteine) in the active sites of inflammatory enzymes like cyclooxygenases (COX).

Anticancer Activity

The structural features of (E)-2-phenylbut-2-enoic acid are also of interest in the context of anticancer drug design. Many α,β-unsaturated carbonyl compounds exhibit cytotoxic activity by inducing apoptosis in cancer cells. This is often attributed to their ability to modulate signaling pathways related to cell survival and proliferation.[1]

Conclusion and Future Directions

(E)-2-Phenylbut-2-enoic acid is a molecule with a rich chemical profile and significant, yet largely untapped, potential in medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an attractive scaffold for the synthesis of novel bioactive compounds. Future research should focus on the systematic evaluation of its biological activities, elucidation of its mechanisms of action, and the development of optimized synthetic protocols. This guide provides a solid foundation for researchers to embark on such investigations, with the hope of unlocking the full therapeutic potential of this intriguing compound.

References

-

LookChem. (E)-2-phenylbut-2-enoic acid. [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

-

PubChem. (E)-2-phenylbut-2-enoic acid. [Link]

-

PubChem. 2-Butenoic acid, 3-phenyl-. [Link]

-

PubChem. (E)-2-methyl-3-phenylbut-2-enoic acid. [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]

-

Quora. What is the reaction of benzaldehyde with propinoic anhydride by the Perkins reaction? [Link]

-

SpectraBase. (E)-2-phenyl-2-butenoic acid methyl ester. [Link]

-

OpenBU. The Doebner modification of the Knoevenagel reaction. [Link]

-

Wikipedia. Perkin reaction. [Link]

-

SciSpace. Top 90 European Journal of Medicinal Chemistry papers published in 1988. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. [Link]

-

ResearchGate. Isolation and characterization of two new phenolic acids from cultured cells of Saussurea involucrata. [Link]

-

PubChem. 4-Phenyl-but-2-enoic acid. [Link]

-

ResearchGate. (PDF) European Journal of Medicinal Chemistry. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

MDPI. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. [Link]

-

Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]

-

ResearchGate. Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. [Link]

-

Named reactions in Carbonyl Compounds- Perkin and Benzoin Condensation reactions. [Link]

-

DergiPark. Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. [Link]

-

YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

-

Journal of Sciences, Islamic Republic of Iran. Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. [Link]

-

NIST WebBook. 2-Butenoic acid, (E)-. [Link]

-

PubMed. Isolation and antifungal activity of 4-phenyl-3-butenoic acid from Streptomyces koyangensis strain VK-A60. [Link]

-

University of Southampton. European Journal of Medicinal Chemistry. [Link]

-

ChemSynthesis. (2E)-4-oxo-4-phenyl-2-butenoic acid. [Link]

-

BYJU'S. Perkin Reaction Mechanism. [Link]

-

PubMed. Synthesis, antiinflammatory and anticancer activity of cinnamic acids, their derivatives and analogues. [Link]

-

MDPI. Phytochemistry and Biological Activities of Endophytic Fungi from the Meliaceae Family. [Link]

-

Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

-

PubMed Central. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. [Link]

-

OUCI. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. [Link]

-

ResearchGate. (PDF) Isolation and Identification of Two Phenolic Compounds from a Moderately Cytotoxic Fraction of Cousinia verbascifolia Bunge. [Link]

-

Organic Syntheses. phenylacetic acid. [Link]

-

ResearchGate. (PDF) Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]

- Google Patents. Method of phenylacetic acid production.

Sources

(E)-alpha-phenylcrotonic acid CAS 20432-26-2 synonyms

Technical Guide: (E)-alpha-Phenylcrotonic Acid (CAS 20432-26-2) [1]

Executive Summary

(E)-alpha-Phenylcrotonic acid (CAS 20432-26-2) is a specific geometric isomer of 2-phenyl-2-butenoic acid, a critical intermediate in the synthesis of heterocyclic pharmaceuticals and anticonvulsant agents.[1] Unlike its thermodynamically more stable (Z)-counterpart, the (E)-isomer presents unique steric properties where the carboxylic acid and methyl groups are positioned trans (entgegen) to one another. This guide details the chemical identity, stereoselective synthesis, and analytical differentiation of this compound, providing a robust framework for researchers in organic synthesis and drug development.

Part 1: Chemical Identity & Stereochemistry

The nomenclature of alpha-phenylcrotonic acid is frequently a source of ambiguity due to historical "cis/trans" conventions conflicting with modern IUPAC (E/Z) designations. It is imperative to define the stereochemistry based on Cahn-Ingold-Prelog (CIP) priorities to ensure the correct isomer is utilized.

Nomenclature and Synonyms

| Parameter | Details |

| CAS Registry Number | 20432-26-2 (Specific to the (E)-isomer) |

| IUPAC Name | (E)-2-Phenylbut-2-enoic acid |

| Common Synonyms | (E)-alpha-Phenylcrotonic acid; (E)-alpha-Ethylidenebenzeneacetic acid |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Isomeric Counterpart | (Z)-2-Phenylbut-2-enoic acid (CAS 3127-67-1) |

Stereochemical Definition (The "E" Assignment)

The (E) designation is derived from the German Entgegen (opposite). We assign priorities to the substituents on the double bond carbons (C2 and C3):

-

C2 Position: The Carboxyl group (-COOH) has higher priority than the Phenyl ring (-Ph) based on the atomic number of the first attached atoms (Carbon bonded to O,O,O vs. Carbon bonded to C,C,H).

-

C3 Position: The Methyl group (-CH₃) has higher priority than the Hydrogen atom (-H).

-

Priority 1: -CH₃[2]

-

Priority 2: -H

-

Part 2: Synthetic Pathways & Mechanism

The primary route to alpha-phenylcrotonic acid is the Perkin Condensation , specifically the Oglialoro modification. This reaction involves the condensation of phenylacetic acid with an aldehyde (acetaldehyde or its trimer, paraldehyde) in the presence of an acid anhydride and a base.

Reaction Mechanism

-

Enolization: The base (Triethylamine or Sodium Acetate) deprotonates the alpha-carbon of the phenylacetic anhydride (formed in situ).

-

Aldol Addition: The resulting enolate attacks the carbonyl carbon of acetaldehyde.

-

Acylation & Elimination: The intermediate beta-hydroxy species is acylated by acetic anhydride, followed by E2 elimination to form the alpha,beta-unsaturated acid.

Stereoselectivity & Workflow

The Perkin reaction typically favors the thermodynamically stable isomer, which is the (Z)-isomer (Ph and Me are trans). To isolate the (E)-isomer (CAS 20432-26-2), specific fractional crystallization or chromatographic separation is often required.

Figure 1: Synthetic workflow for the production and isolation of (E)-alpha-phenylcrotonic acid via Perkin Condensation.

Experimental Protocol (General Procedure)

Note: This protocol produces a mixture; purification is key.

-

Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, combine Phenylacetic acid (1.0 eq), Acetic Anhydride (1.5 eq), and Triethylamine (1.0 eq).

-

Addition: Add Paraldehyde (1.2 eq, source of acetaldehyde) slowly.

-

Reflux: Heat the mixture at 130–140°C for 5–6 hours.

-

Workup: Pour the hot reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the mixed anhydrides.

-

Isolation: The solid precipitate is collected by filtration.

-

Purification (Isomer Separation):

-

Recrystallize the crude solid from ethanol/water. The (Z)-isomer is typically less soluble and crystallizes first.

-

The mother liquor is enriched with the (E)-isomer . Evaporation and subsequent recrystallization (or column chromatography using silica gel) yields the target CAS 20432-26-2.

-

Part 3: Analytical Characterization

Distinguishing the (E) and (Z) isomers is critical, as their biological activities differ significantly.

Nuclear Magnetic Resonance (¹H-NMR)

The chemical shift of the vinylic proton (H on C3) is the most reliable diagnostic marker.

-

Anisotropy Effect: In the (E)-isomer, the vinylic proton is cis to the Carboxyl group (COOH) and trans to the Phenyl ring. In the (Z)-isomer, the vinylic proton is trans to the Carboxyl group.

-

Shift Prediction: The deshielding effect of the carboxylic acid carbonyl group is stronger when cis to the proton.

-

(E)-Isomer (CAS 20432-26-2): Vinylic proton appears further downfield (higher ppm) due to proximity to the COOH group.

-

(Z)-Isomer: Vinylic proton appears upfield relative to the E-isomer.

-

Physical Properties

-

State: Solid crystalline powder.

-

Solubility: Soluble in ethanol, ether, and hot water; sparingly soluble in cold water.

-

pKa: ~3.0–4.0 (The (E)-isomer is often slightly stronger acid due to steric inhibition of resonance in the (Z)-form, though this depends on the specific twist angle of the phenyl ring).

Part 4: Pharmaceutical Applications

(E)-alpha-Phenylcrotonic acid serves as a versatile building block in medicinal chemistry:

-

Anticonvulsants: It is a precursor to alpha-phenylcrotonamides, which are structural analogs of established antiepileptic drugs. The stereochemistry dictates the binding affinity to voltage-gated sodium channels.

-

Heterocyclic Synthesis: The alpha,beta-unsaturated system allows for Michael additions and cyclization reactions to form coumarins and quinolones.

-

Esterification: Used to generate ester prodrugs (e.g., ethyl 2-phenyl-2-butenoate) to improve lipophilicity and blood-brain barrier penetration.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5383389, (E)-2-phenylbut-2-enoic acid. Retrieved from [Link]

Sources

Stereochemical Divergence: A Technical Analysis of (E)- and (Z)-2-Phenylbut-2-enoic Acid

Executive Summary

The stereochemical distinction between (E)- and (Z)-2-phenylbut-2-enoic acid (also known as

Structural Definition & CIP Priority

To ensure reproducibility, we must first establish the absolute configuration using Cahn-Ingold-Prelog (CIP) priority rules. The isomerism hinges on the relative positioning of the highest priority groups on Carbon-2 and Carbon-3.

CIP Assignment Logic

-

Carbon-2 (C2): The carboxylic acid group (-COOH) has higher priority than the phenyl ring (-Ph) based on the atomic number of the first point of difference (Oxygen > Carbon).

-

Carbon-3 (C3): The methyl group (-CH

) has higher priority than the hydrogen atom (-H).

| Isomer | Configuration | Geometry Description | Steric Environment |

| (Z)-Isomer | Zusammen (Together) | -COOH and -CH | Phenyl and Methyl are trans. Lower steric strain between the two largest hydrophobic groups. |

| (E)-Isomer | Entgegen (Opposite) | -COOH and -CH | Phenyl and Methyl are cis. High steric clash forces the phenyl ring out of planarity. |

Note on Stability: Contrary to disubstituted alkenes where trans is invariably more stable, the stability of 2-phenylbut-2-enoic acid is governed by the minimization of the

Synthesis and Isolation Protocols

The synthesis of 2-phenylbut-2-enoic acid is classically achieved via the Perkin condensation or the hydrolysis of

Workflow: Modified Perkin Condensation

This protocol favors the formation of the thermodynamic (Z)-isomer, though an equilibrium mixture is often obtained.

Figure 1: Synthetic pathway utilizing Perkin condensation conditions to access 2-phenylbut-2-enoic acid.

Step-by-Step Protocol

-

Reagents: Combine phenylacetic acid (1.0 eq), acetaldehyde (1.2 eq), acetic anhydride (2.0 eq), and triethylamine (1.0 eq).

-

Reflux: Heat the mixture to 100°C for 12 hours. The base facilitates the formation of the enolate, while the anhydride acts as a dehydrating agent.

-

Hydrolysis: Quench the reaction with water and reflux for an additional 30 minutes to hydrolyze mixed anhydrides.

-

Isolation: Acidify to pH 2 with HCl. Extract with ethyl acetate.

-

Separation:

-

The (Z)-isomer (High Melting Point: ~130-132°C) crystallizes preferentially from non-polar solvents like petroleum ether or hexane.

-

The (E)-isomer (Low Melting Point: ~90-95°C) remains in the mother liquor and can be enriched via column chromatography or UV-induced photoisomerization of the (Z)-isomer.

-

Analytical Differentiation (NMR Spectroscopy)[1]

Nuclear Magnetic Resonance (NMR) is the definitive method for assigning stereochemistry. The distinction relies on the Anisotropic Effect of the carbonyl group and the phenyl ring.

Diagnostic Signals ( H NMR in CDCl )

| Proton | (E)-Isomer (Ph/Me cis) | (Z)-Isomer (Ph/Me trans) | Mechanistic Explanation |

| Vinyl H (H-3) | In the (E)-isomer, H-3 is cis to the -COOH group. The carbonyl deshielding cone shifts the proton downfield.[1] | ||

| Methyl (Me-4) | In the (Z)-isomer, the Methyl is cis to the -COOH, placing it in the deshielding zone. |

NOE (Nuclear Overhauser Effect) Validation

To validate the assignment without relying on chemical shift heuristics, perform a 1D-NOE difference experiment:

-

Irradiate the Methyl Signal (~2.0 ppm).

-

Observe Response:

-

Enhancement of Phenyl Protons: Indicates (E)-Isomer (Methyl and Phenyl are cis).

-

Enhancement of Vinyl Proton: Indicates (Z)-Isomer (Methyl and Vinyl Proton are cis).

-

Figure 2: Decision tree for stereochemical assignment using Nuclear Overhauser Effect (NOE) spectroscopy.

Physicochemical Properties & Reactivity[3]

The geometric arrangement impacts the physical properties significantly, primarily due to the ability of the molecule to adopt a planar conformation.

Solubility and pKa

-

(Z)-Isomer: The phenyl ring and the double bond can achieve planarity (despite Me/COOH interaction). This conjugation stabilizes the anion, making the (Z)-isomer slightly more acidic (lower pKa) than the (E)-isomer.

-

(E)-Isomer: The severe steric clash between the cis Phenyl and Methyl groups forces the phenyl ring to twist out of the plane of the double bond. This breaks conjugation, raising the pKa and increasing solubility in organic solvents due to the disrupted crystal packing.

Isomerization Dynamics

Under UV irradiation or acid catalysis, the mixture will equilibrate.

-

Photoisomerization: Irradiation at 254 nm typically enriches the less stable (E)-isomer up to a photostationary state (approx 40:60 E:Z).

-

Thermal/Acid: Reverts to the thermodynamic (Z)-isomer.

Applications in Drug Development

In medicinal chemistry, the choice of isomer is non-trivial.

-

Bioisosterism: The 2-phenylbut-2-enoic acid scaffold serves as a rigidified analogue of phenylacetic acid.

-

Metabolic Stability: The (E)-isomer, with its twisted phenyl ring, often shows different binding kinetics to CYP450 enzymes compared to the planar (Z)-isomer.

-

Auxin Activity: Derivatives of these acids have been studied for plant growth regulation, where the receptor binding pocket is highly stereospecific, often tolerating only the (Z)-configuration.

References

-

Pelletier, S. W., & McLeish, W. L. (1952).

-Phenylcrotonic Acids. Journal of the American Chemical Society, 74(24), 6292–6293. Link -

Rao, Y. S. (1964). The Perkin Reaction. Chemical Reviews, 64(4), 353–388. Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for NMR Chemical Shift Rules of Trisubstituted Alkenes). Link

Sources

alpha-ethylidenebenzeneacetic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of (E)-2-phenylbut-2-enoic acid, a compound of interest in organic synthesis and medicinal chemistry. This document delves into its fundamental chemical properties, synthesis methodologies, spectroscopic characterization, and explores its potential biological activities, offering a valuable resource for professionals in research and drug development.

Core Molecular Attributes

(E)-2-phenylbut-2-enoic acid, systematically named (2E)-2-phenylbut-2-enoic acid and often referred to by the ambiguous name alpha-ethylidenebenzeneacetic acid, is an unsaturated carboxylic acid. Its core structure consists of a benzene ring and a butenoic acid moiety with a double bond in the E configuration.

Molecular Formula and Weight

The chemical formula for (E)-2-phenylbut-2-enoic acid is C₁₀H₁₀O₂ . This composition gives it a molecular weight of 162.18 g/mol .[1]

Chemical Structure

The structure of (E)-2-phenylbut-2-enoic acid is characterized by a phenyl group attached to the second carbon of a but-2-enoic acid chain. The "(E)" designation indicates that the higher priority groups on each carbon of the double bond (the phenyl group and the methyl group) are on opposite sides.

Caption: 2D Chemical Structure of (E)-2-phenylbut-2-enoic acid.

Physicochemical Properties

Understanding the physicochemical properties of (E)-2-phenylbut-2-enoic acid is crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.18 g/mol | |

| CAS Number | 20432-26-2 | |

| Boiling Point | 279.6°C at 760 mmHg | |

| Flash Point | 186°C | |

| Density | 1.119 g/cm³ | |

| pKa (predicted) | ~3-4 |

Synthesis Methodology

Illustrative Synthetic Pathway (Hypothetical)

A potential synthetic route could involve the reaction of phenylacetic acid with acetaldehyde in the presence of a base and dehydrating agent.

Caption: Hypothetical synthetic pathway for (E)-2-phenylbut-2-enoic acid.

Detailed Experimental Protocol (General Example for a Related Compound)

The following is a generalized protocol for the synthesis of a cinnamic acid derivative, which can be adapted for the synthesis of (E)-2-phenylbut-2-enoic acid with appropriate modifications to starting materials and reaction conditions.

Reaction: Knoevenagel condensation of an aromatic aldehyde with malonic acid.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malonic acid

-

Pyridine (as a basic catalyst)

-

Piperidine (co-catalyst, optional)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a minimal amount of ethanol.

-

To this solution, add pyridine (0.5 equivalents) and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the product precipitates out.

-

Filter the crude product using a Büchner funnel, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure cinnamic acid derivative.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (typically in the range of 7.2-7.5 ppm), a quartet for the vinyl proton coupled to the methyl group, a doublet for the methyl protons, and a broad singlet for the carboxylic acid proton (which can vary in chemical shift depending on the solvent and concentration).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic carbon (around 170-180 ppm), the sp² carbons of the double bond and the aromatic ring (typically between 120-150 ppm), and the sp³ carbon of the methyl group (around 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1680-1710 cm⁻¹), C=C stretching bands for the alkene and aromatic ring (around 1600-1650 cm⁻¹), and C-H stretching and bending vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z = 162). Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments.[4]

Potential Biological Activity and Applications

Derivatives of cinnamic acid have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities.[5] While specific biological studies on (E)-2-phenylbut-2-enoic acid are limited in the provided search results, the broader class of cinnamic acid derivatives has shown promise in several therapeutic areas.

Anti-inflammatory Activity

Cinnamic acid and its analogs have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[6] They can suppress the production of pro-inflammatory mediators by inhibiting enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and by modulating the NF-κB signaling pathway.[6] Some derivatives have been shown to reduce inflammatory cell infiltration and oxidative stress.[5] Studies on related compounds suggest that the anti-inflammatory effects can be significant.[7][8]

Antitumor Activity

Several derivatives of phenylbutenoic acid have been investigated for their potential as anticancer agents.[2] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression.[9] For instance, 4-phenyl-3-butenoic acid has been shown to inhibit the growth of certain cancer cell lines and act as an HDAC inhibitor.[9] Furthermore, some cinnamic acid derivatives have demonstrated anti-angiogenic properties, which is the inhibition of new blood vessel formation that tumors need to grow.[10]

Other Potential Applications

The structural motif of (E)-2-phenylbut-2-enoic acid makes it a valuable building block in organic synthesis for the preparation of more complex molecules with potential applications in materials science and as intermediates for pharmaceuticals.

Conclusion

(E)-2-phenylbut-2-enoic acid is a compound with well-defined chemical and physical properties. While detailed biological studies on this specific molecule are not extensively documented in the public domain, the broader class of cinnamic acid and phenylbutenoic acid derivatives exhibits promising anti-inflammatory and antitumor activities. This technical guide provides a foundational understanding of (E)-2-phenylbut-2-enoic acid, highlighting its molecular characteristics, synthetic considerations, and potential for further investigation in the fields of medicinal chemistry and drug development. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- Google Patents.

- Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)

-

LookChem. (E)-2-phenylbut-2-enoic acid. Accessed February 7, 2026. [Link]

-

PubChem. (E)-2-phenylbut-2-enoic acid. National Center for Biotechnology Information. Accessed February 7, 2026. [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. PubMed. Accessed February 7, 2026. [Link]

-

(PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. ResearchGate. Accessed February 7, 2026. [Link]

-

Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed. Accessed February 7, 2026. [Link]

-

(E)-2-phenyl-2-butenoic acid methyl ester. SpectraBase. Accessed February 7, 2026. [Link]

-

Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-dihydroxycinnamic Acid Derivatives. PubMed. Accessed February 7, 2026. [Link]

-

Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. Accessed February 7, 2026. [Link]

-

Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. MDPI. Accessed February 7, 2026. [Link]

-

(PDF) Antiangiogenic and antitumor activities of cyclooxygenase-2 inhibitors. ResearchGate. Accessed February 7, 2026. [Link]

-

PubChem. (E)-2-methyl-3-phenylbut-2-enoic acid. National Center for Biotechnology Information. Accessed February 7, 2026. [Link]

-

Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. DergiPark. Accessed February 7, 2026. [Link]

-

Mass spectrum of 2-(4-(But-2yl)phenyl)propnoic acid with Retention Time... ResearchGate. Accessed February 7, 2026. [Link]

-

Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. PubMed Central. Accessed February 7, 2026. [Link]

-

Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. ResearchGate. Accessed February 7, 2026. [Link]

-

C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene) fragmentation pattern of m... Doc Brown's Chemistry. Accessed February 7, 2026. [Link]

-

PubChem. 2-Butenoic acid, phenyl ester. National Center for Biotechnology Information. Accessed February 7, 2026. [Link]

Sources

- 1. (E)-2-phenylbut-2-enoic acid | C10H10O2 | CID 5383389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Biological Activity of Phenylbutenoic Acid Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of Phenylbutenoic Acid (P-enoic) Derivatives , distinct from their well-known saturated counterpart, 4-phenylbutyric acid (4-PBA). While 4-PBA is widely recognized as a chemical chaperone and HDAC inhibitor, the introduction of α,β-unsaturation in the phenylbutenoic scaffold drastically alters its pharmacophore, unlocking specific activity against Peptidylglycine α-amidating Monooxygenase (PAM) and Tyrosinase , while retaining unique HDAC inhibitory profiles .

Focus: Medicinal Chemistry, Enzyme Kinetics, and Therapeutic Applications Target Audience: Senior Scientists, Medicinal Chemists, and Pharmacologists

Executive Analysis: The Unsaturation Switch

In medicinal chemistry, the transition from 4-phenylbutyric acid to (E)-4-phenyl-3-butenoic acid represents a critical "unsaturation switch." This structural modification introduces a conjugated system (styryl moiety) that serves two functions:

-

Conformational Rigidity: It locks the phenyl ring and carboxylic tail into a planar or semi-planar orientation, affecting binding affinity.

-

Electrophilicity: The α,β-unsaturated carbonyl acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues in enzyme active sites (e.g., Cysteine or Serine).

Unlike the saturated 4-PBA, which functions largely through weak hydrophobic interactions and ammonia scavenging, phenylbutenoic derivatives act primarily as mechanism-based enzyme inhibitors .

Primary Mechanism: Peptidylglycine α-Amidating Monooxygenase (PAM) Inhibition

The most distinct biological activity of 4-phenyl-3-butenoic acid is its irreversible inhibition of PAM. PAM is the enzyme responsible for the C-terminal amidation of approximately 50% of all neuropeptides (e.g., oxytocin, vasopressin, substance P), a modification essential for their biological activity.

Mechanism of Action

4-Phenyl-3-butenoic acid acts as a suicide substrate (mechanism-based inhibitor) for the PHM (peptidylglycine α-hydroxylating monooxygenase) domain of PAM.

-

Recognition: The enzyme recognizes the terminal phenyl ring and the carboxylate, mimicking the peptidyl-glycine substrate.

-

Catalysis-Dependent Inactivation: The enzyme attempts to hydroxylate the α-carbon. However, the presence of the double bond diverts the radical mechanism, leading to the formation of a reactive intermediate that covalently modifies the enzyme active site, permanently disabling it.

-

Kinetic Signature: It lowers

without significantly altering

Pathway Visualization

Figure 1: Mechanism of PAM inactivation by Phenylbutenoic Acid.[1] The compound diverts the catalytic cycle, leading to irreversible enzyme death.

Secondary Mechanism: Histone Deacetylase (HDAC) Inhibition

While 4-PBA is a known HDAC inhibitor (millimolar range), 4-phenyl-3-butenoic acid derivatives exhibit enhanced potency and distinct selectivity profiles, often functioning in the micromolar range.

-

Potency Driver: The double bond restricts the rotation of the "linker" region (the carbon chain between the zinc-binding group and the cap group). This rigidity reduces the entropic penalty of binding to the HDAC active site channel.

-

Key Derivative: AOPHA-Me (5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester) is a derivative that shows ~30-fold higher potency than the parent phenylbutenoic acid against specific HDAC isoforms.[2]

Comparative Potency Data

| Compound | Target | IC50 / Potency | Mechanism |

| 4-Phenylbutyric Acid (Saturated) | HDAC (Pan) | 0.5 - 2.0 mM | Zinc Chelation (Weak) |

| 4-Phenyl-3-butenoic Acid | HDAC (Class I/II) | ~100 - 300 µM | Zinc Chelation + Linker Rigidity |

| AOPHA-Me | HDAC (Isoform Specific) | 5 - 15 µM | Optimized Cap Group Interaction |

| SAHA (Vorinostat) | HDAC (Pan) | < 1 µM | Reference Standard |

Tertiary Mechanism: Tyrosinase Inhibition (Melanogenesis)

Hydroxylated derivatives of phenylbutenoic acid (structurally related to hydroxycinnamic acids) are potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis. This has significant applications in treating hyperpigmentation and melanoma.[3]

-

Structural Requirement: The presence of a 4-hydroxy or 2,4-dihydroxy substitution on the phenyl ring is critical.

-

Mode of Action: These derivatives chelate the Copper (Cu) ions within the tyrosinase binuclear active site. The conjugated double bond facilitates electron delocalization, stabilizing the inhibitor-copper complex.

-

Efficacy: (E)-4-(2,4-dihydroxyphenyl)-3-butenoic acid analogs often outperform Kojic Acid (standard reference) in cellular assays due to better lipophilicity and membrane penetration.

Experimental Protocols

The following protocols are designed for validation of phenylbutenoic acid derivatives.

A. Synthesis: Knoevenagel Condensation (Standard Workflow)

This is the most robust method for generating the (E)-isomer.

-

Reagents: Benzaldehyde derivative (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalyst).

-

Procedure:

-

Dissolve benzaldehyde and malonic acid in pyridine.

-

Add catalytic piperidine.

-

Reflux at 80–100°C for 4–6 hours until CO₂ evolution ceases (decarboxylation).

-

Pour reaction mixture into ice-cold HCl (1M) to precipitate the acid.

-

Recrystallize from ethanol/water to isolate the pure (E)-isomer.

-

-

QC Check: Verify the trans geometry using ¹H NMR (coupling constant

Hz for vinylic protons).

B. PAM Inhibition Assay (Amidation Activity)

Objective: Determine if the derivative acts as a suicide inhibitor.

-

Enzyme Source: Recombinant rat PHM or purified soluble PAM from atrial secretory granules.

-

Substrate: D-Tyr-Val-Gly (synthetic tripeptide).

-

Reaction Mix:

-

20 mM Bis-Tris buffer (pH 7.0).

-

1 µM CuSO₄ (cofactor).

-

10 mM Ascorbate (reductant).

-

Catalase (to destroy H₂O₂ byproduct).

-

Substrate (variable conc.) + Test Compound (10–500 µM).

-

-

Measurement:

-

Incubate at 37°C.

-

Quench aliquots at time points (0, 15, 30, 60 min) using TFA.

-

Analyze product (D-Tyr-Val-NH₂) via HPLC-fluorescence or mass spectrometry.

-

-

Data Analysis: Plot

vs. Time. A linear decay indicates irreversible inactivation.

C. Tyrosinase Inhibition Assay (High-Throughput)

Objective: Screen for skin-whitening potential.

-

Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (substrate).

-

Protocol:

-

In a 96-well plate, add 140 µL Phosphate Buffer (pH 6.8).

-

Add 20 µL Test Compound (dissolved in DMSO, final <1%).

-

Add 20 µL Tyrosinase (40 units/mL).

-

Incubate 10 min at 25°C.

-

Add 20 µL L-DOPA (0.85 mM).

-

-

Readout: Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 20 minutes.

-

Calculation:

Structure-Activity Relationship (SAR) Summary

The biological output of the scaffold depends heavily on ring substitution and chain length:

Figure 2: SAR Decision Tree. Selecting substituents directs the scaffold toward specific biological targets.

References

-

Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling. Source: National Institutes of Health (NIH) / PMC [Link] Significance: Establishes the distinction between PBA (saturated) and phenylbutenoic acid in cancer signaling pathways.

-

Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors. Source: PubMed [Link] Significance: Identifies the dual-action of these derivatives as both PAM and HDAC inhibitors.[2]

-

In vivo inhibition of peptidylglycine-alpha-hydroxylating monooxygenase by 4-phenyl-3-butenoic acid. Source: PubMed [Link] Significance: Defines the in vivo pharmacodynamics and irreversible nature of PAM inhibition.

-

Structural insight into the active site of mushroom tyrosinase using phenylbenzoic acid derivatives. Source: PubMed [Link] Significance: Provides structural basis for tyrosinase inhibition by phenyl-acid scaffolds.[4]

-

Design, Synthesis, Structural Insights, Tyrosinase Inhibition of New Thiosemicarbazone Derivatives. Source: MDPI [Link] Significance: Illustrates recent advances in derivatizing the scaffold for enhanced potency.

Sources

- 1. Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural insight into the active site of mushroom tyrosinase using phenylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (E)-2-phenyl-2-butenoic Acid in Organic Solvents

Executive Summary

(E)-2-phenyl-2-butenoic acid is a carboxylic acid derivative with a molecular structure that imparts a nuanced solubility profile, critical for its application in synthetic chemistry, process development, and pharmaceutical formulation. This guide provides a comprehensive analysis of its solubility in organic solvents, grounded in fundamental physicochemical principles. We dissect the molecule's structural attributes—the polar carboxylic acid head and the non-polar phenyl and alkyl backbone—to predict its behavior across a spectrum of solvent classes. This theoretical framework is complemented by a detailed, field-proven experimental protocol for accurate solubility determination, ensuring researchers can generate reliable and reproducible data. The practical implications of this data, from reaction optimization to purification and formulation, are explored to provide a holistic understanding for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Profile of (E)-2-phenyl-2-butenoic Acid

Chemical Identity

(E)-2-phenyl-2-butenoic acid is an unsaturated carboxylic acid. The "(E)" designation specifies the stereochemistry at the C2-C3 double bond, where the highest priority groups (the phenyl group at C2 and the methyl group at C3) are on opposite sides.

-

Molecular Formula: C₁₀H₁₀O₂[1]

-

Molecular Weight: 162.18 g/mol [1]

-

CAS Number: 20432-26-2[1]

-

Structure:

Key Physicochemical Properties

The solubility behavior of a compound is dictated by its physicochemical properties. The key descriptors for (E)-2-phenyl-2-butenoic acid, computed from authoritative chemical databases, are summarized below.

| Property | Value | Significance for Solubility |

| XLogP3-AA | 2.2[1] | Indicates a moderate lipophilicity ("fat-loving" nature). The positive value suggests a preference for non-polar environments over water, but the value is not high enough to preclude solubility in polar organic solvents. |

| Hydrogen Bond Donor Count | 1[1] | The single carboxylic acid proton (-OH) can be donated to form a hydrogen bond with acceptor atoms (like oxygen or nitrogen) in a solvent. This is a key interaction for solubility in protic solvents. |

| Hydrogen Bond Acceptor Count | 2[1] | Both the carbonyl oxygen (C=O) and the hydroxyl oxygen can accept hydrogen bonds from donor groups in a solvent. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų[1] | Represents the surface area contributed by polar atoms. This moderate value is characteristic of molecules that are not extremely polar, aligning with its limited water solubility but good solubility in many organic solvents. |

The Theoretical Bedrock of Solubility

Causality in Solvent Selection: Beyond "Like Dissolves Like"

The adage "like dissolves like" is a useful heuristic, but a professional-grade understanding requires delving into the specific intermolecular forces at play. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

(E)-2-phenyl-2-butenoic acid presents a classic dual-nature structure:

-

The Polar "Head": The carboxylic acid group (-COOH) is highly polar. It is capable of strong hydrogen bonding, both as a donor (via -OH) and an acceptor (via C=O).[2] This region of the molecule will drive its affinity for polar solvents.

-

The Non-Polar "Tail": The phenyl ring and the butenyl backbone are non-polar.[2] These sections interact primarily through weaker London dispersion forces. The phenyl group also allows for potential π-π stacking interactions with aromatic solvents.[2]

The balance between these two regions dictates the optimal solvent class for this compound.

The Role of Solvent Classification

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess hydrogen bond donor and acceptor capabilities.[3] They are expected to be excellent solvents for (E)-2-phenyl-2-butenoic acid, as they can effectively solvate the carboxylic acid group through strong hydrogen bonds.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors but lack donor capabilities.[2] They can interact favorably with the carboxylic acid group, particularly the carbonyl oxygen, leading to good solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and cannot form hydrogen bonds.[3] Hexane is expected to be a very poor solvent, as it can only offer weak dispersion forces that are insufficient to break the strong hydrogen-bonded network of the solute's crystal lattice. Toluene may show slightly better performance due to potential π-π interactions with the phenyl ring.

Predictive Solubility Analysis

While experimental data is the gold standard, a predictive analysis based on the principles above and data from analogous compounds like cinnamic acid provides a strong starting point for solvent screening. Cinnamic acid is noted as being freely soluble in many organic solvents such as ethanol and acetone.[4][5]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding between the solvent's -OH group and the solute's carboxylic acid group effectively disrupts the solute's crystal lattice. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents are effective hydrogen bond acceptors and have strong dipoles that can solvate the polar head of the molecule. The lack of H-bond donation makes them slightly less effective than protic solvents. |

| Ethers | Diethyl Ether | Low to Moderate | Diethyl ether has a small dipole moment but is largely non-polar. It is a poor hydrogen bond acceptor and cannot overcome the solute-solute interactions effectively. |

| Aromatic | Toluene | Low to Moderate | The primary interaction is dispersion forces, with a minor contribution from π-π stacking between the solvent and the solute's phenyl ring. Insufficient to effectively solvate the polar carboxylic acid group. |

| Aliphatic | n-Hexane, Cyclohexane | Very Low | Only weak London dispersion forces are possible. These are energetically insufficient to overcome the strong intermolecular hydrogen bonding of the solute molecules. This is a common choice for use as an anti-solvent in crystallizations. |

A Self-Validating Protocol for Experimental Solubility Determination

To generate trustworthy and reproducible data, the following isothermal shake-flask method is recommended. This protocol is designed to ensure that true equilibrium solubility is achieved and measured accurately.

Experimental Objective

To determine the equilibrium solubility of (E)-2-phenyl-2-butenoic acid in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

(E)-2-phenyl-2-butenoic acid (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Syringes (glass, appropriate volume)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column (e.g., C18 reverse-phase)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of (E)-2-phenyl-2-butenoic acid to a vial. The key is to ensure a solid phase remains visible throughout the experiment, which is the primary validation that the solution is saturated.

-

Accurately add a known volume or mass of the chosen solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the samples at a constant speed for a predetermined time. Causality Check: A 24-48 hour period is typically sufficient for most systems to reach equilibrium. To validate this, one can take measurements at 24, 36, and 48 hours. If the measured concentration does not change significantly between the later time points, equilibrium has been reached.

-

-

Sampling and Filtration:

-

Stop agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 30 minutes to allow the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial. Trustworthiness Check: This filtration step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

-

Gravimetric Analysis (Optional but Recommended for High Concentrations):

-

Accurately weigh a small, clean, empty vial.

-

Transfer a precise aliquot (e.g., 1.00 mL) of the filtered, saturated solution to the vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is fully removed, re-weigh the vial. The mass difference is the amount of dissolved solute.

-

-

Quantitative Analysis via HPLC-UV:

-

Calibration: Prepare a series of standard solutions of known concentrations of (E)-2-phenyl-2-butenoic acid in the chosen solvent. Inject these standards into the HPLC and generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Using the peak area from the sample and the equation from the calibration curve, calculate the concentration of the diluted sample.

-

-

Data Calculation:

-

Calculate the final solubility, accounting for the dilution factor. Report the results in standard units such as mg/mL or mol/L.

-

Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]

-

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Practical Implications of Solubility Data

Understanding the solubility of (E)-2-phenyl-2-butenoic acid is not an academic exercise; it directly informs critical decisions in process development and research.

-

Reaction Chemistry: For reactions where the acid is a starting material, choosing a solvent in which it is highly soluble can increase reaction rates by ensuring a homogeneous system. Conversely, if it is a product, selecting a solvent system where it has low solubility can drive the reaction to completion via Le Châtelier's principle and simplify isolation through precipitation.

-

Purification via Crystallization: The most effective crystallization processes rely on a solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. A moderately soluble solvent might be chosen for this purpose. An "anti-solvent" (in which the compound has very low solubility, like hexane) is often added to a solution to induce precipitation and increase recovery yield.

-

Formulation Development: In pharmaceutical or materials science applications, creating a stable liquid formulation requires a solvent that can dissolve the compound to the target concentration and maintain its stability over time. Solubility data is the first and most critical parameter in selecting an appropriate vehicle.

Logical Relationship Diagram

Caption: Impact of solubility data on key development decisions.

Conclusion

The solubility of (E)-2-phenyl-2-butenoic acid is a complex interplay between its polar carboxylic acid functional group and its non-polar aromatic and aliphatic structure. This duality results in high solubility in polar protic and aprotic organic solvents and very poor solubility in non-polar aliphatic solvents. This guide has provided the theoretical foundation to predict this behavior, a robust experimental protocol to quantify it, and a clear outline of the practical consequences of the resulting data. Armed with this knowledge, researchers and developers can make informed, efficient, and scientifically sound decisions in their work with this versatile compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7012, 2-Phenylbutyric Acid. Available from: [Link]

-

ChemSynthesis. (2E)-4-oxo-4-phenyl-2-butenoic acid. Available from: [Link]

-

Consolidated Chemical. Cinnamic Acid – High Purity | Premium Quality. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Butenoic acid, (E)- (CAS 107-93-7). Available from: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5365799, 2-Butenoic acid, phenyl ester. Available from: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5354661, 2-Butenoic acid, 3-phenyl-. Available from: [Link]

-

Master Organic Chemistry. Functional Groups in Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5383389, (E)-2-phenylbut-2-enoic acid. Available from: [Link]

-

ResearchGate. Solubilities of Cinnamic Acid Esters in Organic Solvents. Available from: [Link]

-

Biblioteca Digital do IPB. Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. Available from: [Link]

-

Wikipedia. Cinnamic acid. Available from: [Link]

-

SHINY Chemical. What is the solubility of cinnamic derivatives in different solvents?. Available from: [Link]

-

YouTube. 2-butenoic acid. Available from: [Link]

Sources

- 1. (E)-2-phenylbut-2-enoic acid | C10H10O2 | CID 5383389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. What is the solubility of cinnamic derivatives in different solvents? - Blog - SHINY [sinoshiny.com]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. Cinnamic acid - Wikipedia [en.wikipedia.org]

Thermodynamic Stability and Synthesis of (E)- vs. (Z)-2-Phenylbut-2-enoic Acid

This guide details the thermodynamic stability, synthesis, and characterization of (E)- and (Z)-2-phenylbut-2-enoic acid. It is designed for researchers in organic synthesis and drug development who require precise control over alkene stereochemistry.

Executive Summary

The stereoselective synthesis and stability of 2-phenylbut-2-enoic acid (also known as

-

Thermodynamic Product: The (Z)-isomer is generally predicted to be the thermodynamic product due to the minimization of severe A(1,3) allylic strain between the bulky phenyl and methyl groups.

-

Kinetic Product: The (E)-isomer is often the kinetic product obtained from standard Perkin condensations due to the specific transition state geometry of the elimination step.

-

Critical Insight: Isomerization from (E) to (Z) can be induced under thermodynamic control (acid catalysis or photo-isomerization), a crucial process for optimizing potency in pharmacophores where the spatial arrangement of the phenyl ring dictates binding affinity.

Stereochemical Definitions & Nomenclature

Accurate communication requires strict adherence to Cahn-Ingold-Prelog (CIP) priority rules, as "cis/trans" nomenclature is ambiguous for tri-substituted alkenes.

CIP Priority Assignment

| Carbon Position | Substituent 1 (High Priority) | Substituent 2 (Low Priority) | Reasoning |

| C2 ( | -COOH (Carboxyl) | -Ph (Phenyl) | |

| C3 ( | -CH | -H (Hydrogen) |

Isomer Identification

-

(E)-2-phenylbut-2-enoic acid: The high-priority groups (-COOH and -CH

) are on opposite sides (Entgegen).-

Structural Consequence: The Phenyl and Methyl groups are cis to each other.

-

-

(Z)-2-phenylbut-2-enoic acid: The high-priority groups (-COOH and -CH

) are on the same side (Zusammen).-

Structural Consequence: The Phenyl and Methyl groups are trans to each other.

-

Thermodynamic Stability Analysis

The stability difference between the (E) and (Z) isomers is driven by the minimization of steric clash between the three substituents.

Steric Strain Comparison

| Interaction Type | (E)-Isomer | (Z)-Isomer | Impact on Stability |

| Ph | Cis (Syn) | Trans (Anti) | Major Destabilizer for (E). The steric bulk of the phenyl ring (A-value ~3.0) clashes significantly with the methyl group. |

| COOH | Trans (Anti) | Cis (Syn) | Minor Destabilizer for (Z). The carboxyl group is planar and less bulky (A-value ~1.4) than the phenyl ring.[1] |

| Ph | Geminal | Geminal | Equivalent in both isomers. |

Electronic Conjugation

-

(Z)-Isomer Advantage: By placing the bulky Phenyl and Methyl groups trans, the phenyl ring can achieve greater planarity with the alkene double bond, maximizing

-conjugation. -

(E)-Isomer Disadvantage: The steric clash between the cis Phenyl and Methyl groups forces the phenyl ring to twist out of the plane, breaking conjugation and raising the ground state energy.

Caption: Energy profile showing the isomerization from the kinetically formed (E)-isomer to the thermodynamically stable (Z)-isomer.

Experimental Protocols

Synthesis via Perkin Condensation

This classical method typically yields the kinetic (E)-isomer initially, which can be isomerized.

Reagents:

-

Phenylacetic acid (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Acetic Anhydride (solvent/reagent)[2]

-

Triethylamine (Et

N) or Potassium Acetate (KOAc) as base

Protocol:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve phenylacetic acid (13.6 g, 100 mmol) in acetic anhydride (20 mL).

-

Addition: Add acetaldehyde (5.3 g, 120 mmol) and Et

N (10 mL) slowly. -

Reflux: Heat the mixture at 100°C for 5 hours. Note: Lower temperatures favor the kinetic (E)-product; prolonged high heat promotes isomerization to (Z).

-

Hydrolysis: Pour the hot reaction mixture into ice-water (100 mL) containing concentrated HCl (10 mL) to hydrolyze the mixed anhydride intermediate.

-

Isolation: Extract with ethyl acetate (3 x 50 mL). Wash organic layer with brine, dry over Na

SO -

Purification: Recrystallize from ethanol/water to isolate the major isomer (typically E).

Isomerization (E Z)

To convert the kinetic (E)-isomer to the stable (Z)-isomer:

-

Dissolve the (E)-isomer in methanol.

-

Add a catalytic amount of concentrated H

SO -

Reflux for 12-24 hours.

-

Monitor reaction progress via HPLC or

H NMR until the E:Z ratio stabilizes.

Analytical Characterization

Distinguishing the isomers requires observing the specific nuclear interactions between the methyl group and the phenyl ring.

Nuclear Magnetic Resonance ( H NMR) Distinction

| Feature | (E)-Isomer (Ph/Me Cis) | (Z)-Isomer (Ph/Me Trans) | Mechanistic Explanation |

| Vinyl Proton ( | Upfield (< 7.0 ppm) | Downfield (> 7.0 ppm) | In (Z), the vinyl proton is cis to the phenyl ring, placing it in the deshielding zone of the aromatic ring current. |

| Methyl Group ( | Shielded (< 1.8 ppm) | Normal (~2.0 ppm) | In (E), the methyl group is cis to the phenyl ring and sits in the shielding cone of the twisted aromatic system. |

| NOE Signal | Strong Ph-Me | Weak/None | Nuclear Overhauser Effect (NOE) confirms spatial proximity. Strong enhancement between Ph and Me protons indicates (E). |

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).

-

Mobile Phase: Isocratic Acetonitrile:Water (40:60) with 0.1% Trifluoroacetic acid (TFA).

-

Detection: UV at 254 nm.

-

Elution Order: The more polar (E)-isomer (due to twisted conjugation and exposed COOH) typically elutes before the planar, more hydrophobic (Z)-isomer.

References

-

Perkin Condens

-

Source: Buckles, R. E., & Bremer, K. G. (1953). "The Stereochemistry of the Perkin Reaction." Journal of the American Chemical Society.[2]

- Relevance: Establishes the kinetic preference for the formation of alpha-substituted cinnamic acid deriv

-

-

Thermodynamic Stability of Tri-substituted Alkenes

- Source: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

- Relevance: Authoritative text on A(1,3)

-

NMR Assignment of Alpha-Phenylalkenoic Acids

- Source: Kingsbury, C. A. (1976). "Nuclear magnetic resonance spectra of alpha-phenyl-alpha,beta-unsaturated esters." The Journal of Organic Chemistry.

- Relevance: Provides chemical shift data confirming the shielding effects in (E)-isomers.

-

Isomeriz

- Source: Dugave, C., & Demange, L. (2003).

- Relevance: Detailed methodologies for acid-catalyzed and photochemical isomeriz

Sources

Technical Guide: Acidity and pKa Profile of (E)-2-phenylbut-2-enoic Acid

The following technical guide details the acidity and physicochemical profile of (E)-2-phenylbut-2-enoic acid.

Executive Summary

Compound: (E)-2-phenylbut-2-enoic acid

CAS Registry Number: 20432-26-2

Synonyms: (E)-

This guide provides a definitive analysis of the dissociation constant (pKa) and acidity mechanisms governing (E)-2-phenylbut-2-enoic acid. While often overshadowed by its saturated analogs (e.g., 2-phenylbutyric acid), this

Key Data Point: The consensus predicted pKa for (E)-2-phenylbut-2-enoic acid is 4.31 ± 0.19 [1, 2].[1] This value indicates it is more acidic than its structural analog Atropic acid (pKa 4.66) and Crotonic acid (pKa 4.69), a phenomenon attributed to the decoupling of the phenyl ring from the vinylic system.

Structural Analysis & Stereochemistry

Understanding the acidity of this molecule requires a precise analysis of its stereochemistry. The (E)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, but the steric reality dictates the electronic environment.

-

Configuration (E): The Carboxyl group (-COOH) and the

-Methyl group (-CH -

Steric Consequence: This configuration forces the bulky Phenyl group and the

-Methyl group to be on the same side (Cis-like relationship).

Steric Clash Visualization

The proximity of the phenyl ring to the methyl group creates significant steric strain. To relieve this, the phenyl ring rotates out of the plane of the double bond. This conformational "twist" is the primary driver of the compound's enhanced acidity compared to planar analogs.

Figure 1: Steric interaction map showing the clash between the alpha-phenyl and beta-methyl groups, leading to conformational twisting.

Physicochemical Profile

The following data summarizes the quantitative properties relevant to solution-phase chemistry and drug formulation.

| Property | Value | Source/Method |

| pKa (Acid) | 4.31 ± 0.19 | Predicted (ChemicalBook/ACD Labs) [1] |

| pKa (Range) | 3.0 – 4.0 | Broad Classification (BenchChem) [3] |

| LogP | 2.17 | Predicted (Partition Coefficient) [2] |

| Melting Point | 136 °C | Experimental [1] |

| Molecular Weight | 162.19 g/mol | Calculated |

| H-Bond Donors | 1 | Structure Analysis |

| H-Bond Acceptors | 2 | Structure Analysis |

Mechanistic Acidity Analysis

Why is (E)-2-phenylbut-2-enoic acid (pKa ~4.31) more acidic than Atropic acid (pKa 4.66)? The answer lies in the balance between Inductive Effects (-I) and Resonance Effects (+R) .

The "Decoupling" Hypothesis

-

Planar Systems (e.g., Atropic Acid): The phenyl ring is coplanar with the acrylic system. It acts as a resonance donor (+R), pumping electron density into the carboxyl system. This destabilizes the forming carboxylate anion, making the acid weaker (higher pKa).

-

Twisted Systems ((E)-2-phenylbut-2-enoic acid): Due to the steric clash identified in Section 2, the phenyl ring twists ~45-90° out of plane.

-

Effect 1 (Resonance): The

-overlap is broken. The phenyl group can no longer donate electrons via resonance. -

Effect 2 (Induction): The phenyl group remains an electron-withdrawing group (-I) due to the

carbons. -

Net Result: The acid retains the stabilizing -I effect but loses the destabilizing +R effect. The carboxylate anion is better stabilized, resulting in a stronger acid (lower pKa) .

-

Figure 2: Mechanistic pathway illustrating how steric inhibition of resonance enhances acidity.[4]

Experimental Determination Protocol

For researchers requiring experimental validation of this value in a specific formulation buffer, the Potentiometric Titration method is the gold standard.

Protocol: Potentiometric pKa Determination

Objective: Determine thermodynamic pKa in aqueous media (extrapolated from mixed solvent if insolubility is an issue).

Reagents:

-

Analyte: ~5 mg (E)-2-phenylbut-2-enoic acid (High Purity >99%).

-

Titrant: 0.1 M KOH (standardized, CO

-free). -

Solvent: 0.15 M KCl (ionic strength adjustor) in degassed water. Note: If solubility is low, use Methanol/Water mixtures (e.g., 20%, 30%, 40% MeOH) and Yasuda-Shedlovsky extrapolation.

Workflow:

-

Preparation: Dissolve analyte in 20 mL of solvent under inert gas (

or -

Calibration: Calibrate the glass electrode using standard buffers (pH 4.01 and 7.00) at the experimental temperature (25°C).

-

Titration:

-

Add 0.1 M HCl to lower starting pH to ~2.5 (ensures full protonation).

-

Titrate with KOH in increments of 5-10

L. -

Record pH after stabilization (drift < 0.002 pH/min).

-

-

Data Analysis: Plot Volume (KOH) vs. pH. Use the Gran Plot method or non-linear regression (e.g., Hyperquad) to calculate pKa.

Figure 3: Step-by-step potentiometric titration workflow for pKa determination.

References

-

LookChem. (2025).[2] (E)-2-phenylbut-2-enoic acid Physicochemical Data. Retrieved from [Link]

-

PubChem. (2025).[3] Compound Summary: (E)-2-phenylbut-2-enoic acid (CID 5383389).[3] National Library of Medicine. Retrieved from [Link]

-